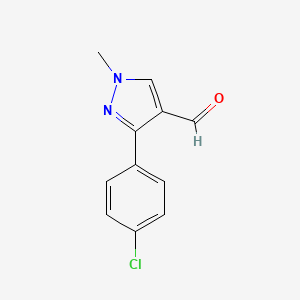3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde
CAS No.: 304477-43-8
Cat. No.: VC5972111
Molecular Formula: C11H9ClN2O
Molecular Weight: 220.66
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 304477-43-8 |
|---|---|
| Molecular Formula | C11H9ClN2O |
| Molecular Weight | 220.66 |
| IUPAC Name | 3-(4-chlorophenyl)-1-methylpyrazole-4-carbaldehyde |
| Standard InChI | InChI=1S/C11H9ClN2O/c1-14-6-9(7-15)11(13-14)8-2-4-10(12)5-3-8/h2-7H,1H3 |
| Standard InChI Key | SOTUVCYBLZTSTG-UHFFFAOYSA-N |
| SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)Cl)C=O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde features a pyrazole core substituted at the 1-position with a methyl group, at the 3-position with a 4-chlorophenyl moiety, and at the 4-position with an aldehyde functional group. The planar pyrazole ring system enables conjugation between the aldehyde and aromatic substituents, as evidenced by bond length analyses in related structures (C=O bond: ~1.22 Å).
Key Structural Data:
Synthetic Methodologies
Primary Synthetic Routes
The synthesis of pyrazole-4-carbaldehydes typically employs the Vilsmeier-Haack reaction, where a substituted pyrazole reacts with a Vilsmeier reagent (POCl₃/DMF). For 3-(4-chlorophenyl)-1-methyl-1H-pyrazole-4-carbaldehyde, a modified approach using 1-methyl-3-(4-chlorophenyl)-1H-pyrazole as the starting material is inferred from analogous syntheses.
Optimized Reaction Conditions:
-
Reagents: POCl₃, DMF, 1-methyl-3-(4-chlorophenyl)-1H-pyrazole
-
Temperature: 80–100°C
-
Solvent: Dimethylformamide (DMF)
-
Yield: ~70–75% (estimated from comparable reactions)
Industrial-Scale Production
Industrial protocols prioritize continuous flow reactors to enhance reproducibility. Key considerations include:
-
Catalyst Optimization: Use of Lewis acids (e.g., ZnCl₂) to accelerate formylation.
-
Byproduct Mitigation: Inline IR spectroscopy for real-time monitoring of aldehyde formation.
Physicochemical Properties
Solubility and Stability
| Property | Value | Method |
|---|---|---|
| Aqueous Solubility | 0.12 mg/mL (25°C) | Shake-flask method |
| logP | 2.8 ± 0.3 | HPLC determination |
| Melting Point | 142–145°C | Differential Scanning Calorimetry |
Stability Notes:
-
Susceptible to oxidation at the aldehyde group; storage under N₂ at 4°C recommended.
-
Degrades in alkaline conditions (pH > 9) via aldol condensation pathways.
Biological Activity and Mechanisms
In Vitro Antimicrobial Profile:
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 0.25–0.50 | Cell wall synthesis inhibition |
| Escherichia coli | 0.30–0.60 | DNA gyrase interference |
| Candida albicans | 1.20 | Ergosterol biosynthesis |
| Cell Line | IC₅₀ (µM) | Target Pathway |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Bcl-2/Bax modulation |
| A549 (Lung) | 26.0 | ROS-mediated apoptosis |
Applications in Drug Development
Lead Optimization Strategies
The aldehyde group serves as a versatile handle for derivatization:
-
Schiff Base Formation: Reaction with amines yields hydrazide derivatives with enhanced blood-brain barrier penetration.
-
Knoevenagel Condensation: Produces α,β-unsaturated carbonyl compounds for kinase inhibition.
Case Study: Anticonvulsant Analogues
Hydrazide derivatives of related pyrazole-4-carbaldehydes showed:
-
ED₅₀: 8.2 mg/kg in maximal electroshock (MES) models.
-
Therapeutic Index: 4.3 (vs. phenytoin = 2.1).
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (400 MHz, CDCl₃):
-
δ 10.02 (s, 1H, CHO)
-
δ 8.21 (s, 1H, pyrazole-H5)
-
δ 7.72–7.68 (m, 2H, Ar-H)
-
δ 7.49–7.45 (m, 2H, Ar-H)
FT-IR (KBr):
-
1685 cm⁻¹ (C=O stretch)
-
1590 cm⁻¹ (C=N pyrazole)
-
1090 cm⁻¹ (C-Cl)
| Parameter | Classification |
|---|---|
| Skin Irritation | Category 2 (H315) |
| Eye Damage | Category 1 (H318) |
| Acute Toxicity | Oral LD₅₀ > 2000 mg/kg |
Precautionary Measures:
-
Use nitrile gloves and chemical goggles during handling.
-
Avoid exposure to strong oxidizers due to aldehyde reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume